molecular formula C22H38N4O8 B1392861 tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid CAS No. 1041026-71-4

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Cat. No.: B1392861
CAS No.: 1041026-71-4
M. Wt: 486.6 g/mol
InChI Key: PYRAMVPOMDHTNX-UHFFFAOYSA-N
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Description

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C22H38N4O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to maintain the required temperature and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its spiro structure and the presence of the oxalate group, which can influence its chemical reactivity and biological activity. The oxalate group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAMVPOMDHTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

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